molecular formula C10H12ClFN2O3 B14784031 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride

Cat. No.: B14784031
M. Wt: 262.66 g/mol
InChI Key: VAPJKBIWYOZJPM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both fluorine and nitro functional groups on a phenoxy ring. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-nitrophenol and pyrrolidine.

    Reaction Conditions: The 3-fluoro-2-nitrophenol is reacted with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Chemical Reactions Analysis

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:

    3-(3-Fluoro-2-nitrophenoxy)pyrrolidine: The non-hydrochloride form of the compound.

    3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

    3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;acetate: A similar compound with an acetate salt.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various research and industrial applications.

Properties

Molecular Formula

C10H12ClFN2O3

Molecular Weight

262.66 g/mol

IUPAC Name

3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H

InChI Key

VAPJKBIWYOZJPM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl

Origin of Product

United States

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